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Cat. No.: B8117487 Get Quote
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Introduction
IHVR-19029 is an experimental N-alkylated iminosugar analog of deoxynojirimycin (DNJ) that

functions as a host-targeting antiviral agent. By inhibiting the host's endoplasmic reticulum (ER)

α-glucosidases I and II, IHVR-19029 disrupts the N-linked glycosylation pathway, a critical

process for the proper folding of viral glycoproteins. This mechanism of action leads to

misfolded glycoproteins, which can impair virion assembly, secretion, and infectivity. IHVR-
19029 has demonstrated broad-spectrum in vitro activity against a range of enveloped viruses,

particularly hemorrhagic fever viruses. This document provides detailed application notes and

protocols for the in vitro evaluation of IHVR-19029.

Mechanism of Action: Inhibition of N-linked
Glycosylation
IHVR-19029 targets the initial steps of the N-linked glycosylation pathway in the host cell's

endoplasmic reticulum. This pathway is essential for the maturation of many viral envelope

glycoproteins. By inhibiting ER α-glucosidases I and II, IHVR-19029 prevents the trimming of

terminal glucose residues from newly synthesized viral glycoproteins. This disruption prevents

the proper folding of these proteins, leading to their retention in the ER and subsequent

degradation, ultimately reducing the production of infectious viral particles.
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Caption: Mechanism of IHVR-19029 action on the N-linked glycosylation pathway.

Data Presentation
Antiviral Activity of IHVR-19029
The antiviral efficacy of IHVR-19029 has been evaluated against several hemorrhagic fever

viruses. The half-maximal effective concentration (EC50) and the 50% cytotoxic concentration

(CC50) are key parameters to determine the compound's potency and therapeutic window.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b8117487?utm_src=pdf-body-img
https://www.benchchem.com/product/b8117487?utm_src=pdf-body
https://www.benchchem.com/product/b8117487?utm_src=pdf-body
https://www.benchchem.com/product/b8117487?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8117487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Virus Cell Line
Assay
Method

EC50
(µM)

CC50
(µM)

Selectivit
y Index
(SI =
CC50/EC
50)

Referenc
e

Ebola Virus

(EBOV)
Hela

Immunoflu

orescence
16.9 >50 >2.96 [1]

Dengue

Virus

(DENV)

HEK293 qRT-PCR
Most

Potent
>50 - [1]

Yellow

Fever Virus

(YFV)

HEK293 qRT-PCR
Less

Potent
>50 - [1]

Zika Virus

(ZIKV)
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Less
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Note: Specific EC50 and CC50 values for DENV, YFV, and ZIKV are not publicly available in

the reviewed literature, but qualitative comparisons indicate the highest potency against DENV.

Experimental Protocols
General Experimental Workflow
The in vitro evaluation of IHVR-19029 typically follows a standardized workflow to assess its

antiviral activity and cytotoxicity.
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Caption: General workflow for in vitro evaluation of IHVR-19029.

Protocol 1: Cell Viability (MTT) Assay
This protocol determines the cytotoxicity of IHVR-19029.

Materials:
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HEK293 or other appropriate cell lines

Complete growth medium (e.g., DMEM with 10% FBS)

IHVR-19029

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well plates

Plate reader

Procedure:

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate

overnight.

Prepare serial dilutions of IHVR-19029 in complete growth medium.

Remove the medium from the cells and add 100 µL of the compound dilutions to the

respective wells. Include wells with medium only (blank) and cells with medium but no

compound (vehicle control).

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple

formazan crystals are visible.

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Read the absorbance at 570 nm using a plate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the CC50 value using a dose-response curve.
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Protocol 2: Antiviral Activity Assay using qRT-PCR
This protocol quantifies the inhibition of viral replication by measuring viral RNA levels.

Materials:

HEK293 cells

Dengue, Yellow Fever, or Zika virus stock

Complete growth medium

IHVR-19029

RNA extraction kit

qRT-PCR master mix

Virus-specific primers and probes

96-well plates

Real-time PCR instrument

Procedure:

Seed HEK293 cells in a 96-well plate and incubate overnight.

Prepare serial dilutions of IHVR-19029 in a complete growth medium.

Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1 for 1 hour.

Remove the viral inoculum and wash the cells with PBS.

Add 100 µL of the prepared IHVR-19029 dilutions to the infected cells. Include infected cells

with no compound as a positive control for replication.

Incubate the plate for 48 hours at 37°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b8117487?utm_src=pdf-body
https://www.benchchem.com/product/b8117487?utm_src=pdf-body
https://www.benchchem.com/product/b8117487?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8117487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extract total RNA from the cells using a commercial RNA extraction kit according to the

manufacturer's instructions.

Perform one-step qRT-PCR using a commercial master mix and virus-specific primers and

probes.

Analyze the data to determine the viral RNA levels relative to an internal control (e.g., beta-

actin).

Calculate the percentage of viral inhibition for each compound concentration and determine

the EC50 value.

Protocol 3: Antiviral Activity Assay using
Immunofluorescence
This protocol is used to quantify viral protein expression, as demonstrated for Ebola virus.

Materials:

Hela cells

Ebola virus stock

Complete growth medium

IHVR-19029

Primary antibody against Ebola virus glycoprotein (e.g., anti-GP monoclonal antibody)

Fluorescently labeled secondary antibody

Nuclear stain (e.g., DAPI)

Fixation and permeabilization buffers

96-well imaging plates

High-content imaging system
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Procedure:

Seed Hela cells in a 96-well imaging plate.

Pre-treat the cells with serial dilutions of IHVR-19029 for 2 hours.

Infect the cells with Ebola virus at an MOI of 1.5.

Incubate the plate for 48 hours.

Fix, permeabilize, and block the cells.

Incubate with the primary anti-GP antibody.

Wash and incubate with the fluorescently labeled secondary antibody and a nuclear stain.

Acquire images using a high-content imaging system.

Analyze the images to quantify the fluorescence intensity of the viral protein relative to the

number of cells (nuclei).

Calculate the percentage of inhibition and determine the EC50.

Synergistic Antiviral Effect with Favipiravir (T-705)
In vitro studies have demonstrated that IHVR-19029 exhibits a synergistic antiviral effect when

used in combination with the viral RNA-dependent RNA polymerase inhibitor, favipiravir (T-

705). This suggests a potential combination therapy approach for treating viral hemorrhagic

fevers. The synergistic effect can be evaluated using a checkerboard titration matrix and

analyzing the data with software like MacSynergy II.[1]
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Caption: Dual-target inhibition by IHVR-19029 and Favipiravir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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